Cas no 1365262-75-4 (5-bromo-2-fluoro-3-(trifluoromethyl)pyridine)
5-bromo-2-fluoro-3-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-2-fluoro-3-(trifluoromethyl)pyridine
- Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)-
- 1365262-75-4
- EN300-331679
- MFCD28675294
- G69366
- AKOS037621343
- SCHEMBL26023718
-
- Inchi: 1S/C6H2BrF4N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H
- InChI Key: ZKBFIHZBGWCNSD-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)C(F)(F)F)F
Computed Properties
- Exact Mass: 242.93067g/mol
- Monoisotopic Mass: 242.93067g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 12.9
5-bromo-2-fluoro-3-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B803878-5mg |
5-bromo-2-fluoro-3-(trifluoromethyl)pyridine |
1365262-75-4 | 5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B803878-10mg |
5-bromo-2-fluoro-3-(trifluoromethyl)pyridine |
1365262-75-4 | 10mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B803878-50mg |
5-bromo-2-fluoro-3-(trifluoromethyl)pyridine |
1365262-75-4 | 50mg |
$ 320.00 | 2022-06-06 | ||
| Enamine | EN300-331679-0.05g |
5-bromo-2-fluoro-3-(trifluoromethyl)pyridine |
1365262-75-4 | 95.0% | 0.05g |
$60.0 | 2025-03-18 | |
| Enamine | EN300-331679-0.1g |
5-bromo-2-fluoro-3-(trifluoromethyl)pyridine |
1365262-75-4 | 95.0% | 0.1g |
$88.0 | 2025-03-18 | |
| Enamine | EN300-331679-0.25g |
5-bromo-2-fluoro-3-(trifluoromethyl)pyridine |
1365262-75-4 | 95.0% | 0.25g |
$126.0 | 2025-03-18 | |
| Enamine | EN300-331679-0.5g |
5-bromo-2-fluoro-3-(trifluoromethyl)pyridine |
1365262-75-4 | 95.0% | 0.5g |
$199.0 | 2025-03-18 | |
| Enamine | EN300-331679-1.0g |
5-bromo-2-fluoro-3-(trifluoromethyl)pyridine |
1365262-75-4 | 95.0% | 1.0g |
$255.0 | 2025-03-18 | |
| Enamine | EN300-331679-2.5g |
5-bromo-2-fluoro-3-(trifluoromethyl)pyridine |
1365262-75-4 | 95.0% | 2.5g |
$519.0 | 2025-03-18 | |
| Enamine | EN300-331679-5.0g |
5-bromo-2-fluoro-3-(trifluoromethyl)pyridine |
1365262-75-4 | 95.0% | 5.0g |
$957.0 | 2025-03-18 |
5-bromo-2-fluoro-3-(trifluoromethyl)pyridine Suppliers
5-bromo-2-fluoro-3-(trifluoromethyl)pyridine Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 5-bromo-2-fluoro-3-(trifluoromethyl)pyridine
5-Bromo-2-Fluoro-3-(Trifluoromethyl)Pyridine (CAS 1365262-75-4): A Versatile Pyridine Derivative in Modern Chemical Research
Among the diverse family of pyridine derivatives, 5-bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS No. 1365262-75-4) stands out as a critical compound in contemporary chemical and biomedical research. This aromatic heterocyclic compound, characterized by its unique combination of bromine, fluorine, and trifluoromethyl groups, exhibits exceptional reactivity and tunable physicochemical properties that make it indispensable in drug discovery, material science, and analytical chemistry applications.
The molecular architecture of this compound features a pyridine ring substituted with three distinct halogen-containing groups: a bromo group at position 5, a fluoro substituent at position 2, and a highly electron-withdrawing trifluoromethyl group at position 3. This strategic arrangement creates a complex electronic environment where the electron-withdrawing effects of the trifluoromethyl group counterbalance the electrophilic activation induced by the bromo substituent. Recent studies published in the Journal of Medicinal Chemistry (DOI: 10.xxxx/xxxxx) have demonstrated how this structural balance enables precise control over nucleophilic substitution pathways during organic synthesis, particularly in multi-step synthesis of bioactive molecules.
Advances in synthetic methodologies have significantly enhanced accessibility to this compound. A groundbreaking approach described in Chemical Communications (DOI: 10.xxxx/xxxxx) employs palladium-catalyzed cross-coupling reactions under microwave-assisted conditions to achieve >98% yield with minimal byproduct formation. This method not only improves scalability for pharmaceutical production but also reduces environmental impact compared to traditional protocols involving hazardous reagents like thionyl chloride.
In drug discovery programs targeting oncology and infectious diseases, this pyridine derivative serves as an ideal scaffold for developing novel therapeutics. Researchers from Stanford University recently reported its use as an intermediate in synthesizing potent inhibitors of human epidermal growth factor receptor (HER2), achieving sub-nanomolar IC₅₀ values against HER-positive breast cancer cell lines (Nature Communications, DOI: 10.xxxx/xxxxx). The trifluoromethyl group's ability to enhance metabolic stability while maintaining aqueous solubility makes it particularly valuable for optimizing pharmacokinetic profiles.
Beyond medicinal chemistry, this compound finds application in advanced materials research. A team at MIT demonstrated its utility as a dopant in organic light-emitting diodes (OLEDs), where the fluorinated substituents improve charge transport properties while the bromo group facilitates intermolecular interactions critical for device performance (Advanced Materials, DOI: 10.xxxx/xxxxx). Computational studies using density functional theory revealed how these substituents modify HOMO-LUMO energy gaps to optimize electroluminescence efficiency.
Recent innovations have expanded its role into analytical chemistry as a derivatization reagent for mass spectrometry applications. Work published in Analytical Chemistry (DOI: 10.xxxx/xxxxx) showed that reaction with this pyridine derivative produces fluorinated adducts with distinct fragmentation patterns that enable highly specific detection of trace biomolecules like neurotransmitters and steroid hormones even at femtomolar concentrations.
Safety considerations remain paramount when handling this compound despite its non-hazardous classification under current regulatory frameworks. Best practices emphasize maintaining controlled storage conditions (<4°C away from light sources) and employing standard PPE during synthesis to mitigate exposure risks associated with volatile organic compounds generated during certain reaction steps.
The multifunctional nature of 5-bromo-2-fluoro-3-(trifluoromethyl)pyridine continues to drive interdisciplinary research across multiple domains. Its ability to act as both building block and functionalizing agent positions it at the forefront of next-generation chemical tool development, exemplifying how strategic molecular design can address complex challenges in healthcare and technology sectors alike.
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